1,3,4-Oxadiazole, 3-acetyl-2,3-dihydro-2,2-dimethyl-5-(3-pyridinyl)-
Description
The compound 1,3,4-oxadiazole, 3-acetyl-2,3-dihydro-2,2-dimethyl-5-(3-pyridinyl)- (hereafter referred to as Compound A) features a 1,3,4-oxadiazole core substituted with a 3-pyridinyl group at position 5, an acetyl group at position 3, and two methyl groups at position 2. This structure combines aromatic heterocyclic and electron-donating groups, which influence its physicochemical and biological properties. Similar derivatives are reported to exhibit fungicidal, herbicidal, and pharmaceutical activities .
Properties
CAS No. |
89813-95-6 |
|---|---|
Molecular Formula |
C11H13N3O2 |
Molecular Weight |
219.24 g/mol |
IUPAC Name |
1-(2,2-dimethyl-5-pyridin-3-yl-1,3,4-oxadiazol-3-yl)ethanone |
InChI |
InChI=1S/C11H13N3O2/c1-8(15)14-11(2,3)16-10(13-14)9-5-4-6-12-7-9/h4-7H,1-3H3 |
InChI Key |
KMOBQQGERAPRGK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1C(OC(=N1)C2=CN=CC=C2)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,4-oxadiazole derivatives typically involves a two-stage process. The first step is the formation of hydrazide-hydrazones from the corresponding hydrazides and aromatic aldehydes. These hydrazide-hydrazones are then cyclized using acetic anhydride to yield the desired 1,3,4-oxadiazole derivatives .
For example, the synthesis of 3-acetyl-2,3-dihydro-2,2-dimethyl-5-(3-pyridinyl)-1,3,4-oxadiazole can be achieved by reacting 3-methyl-4-nitrobenzhydrazide with substituted aromatic aldehydes to form hydrazide-hydrazones, followed by cyclization with acetic anhydride .
Industrial Production Methods
Industrial production methods for 1,3,4-oxadiazole derivatives often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .
Chemical Reactions Analysis
Synthetic Routes to 3-Acetyl-1,3,4-Oxadiazoline Derivatives
The synthesis of 3-acetyl-substituted 1,3,4-oxadiazoles typically involves cyclization reactions of hydrazide-hydrazones or diacylhydrazines.
Key Methodologies
Functionalization Reactions
The acetyl and pyridinyl groups in the compound enable further derivatization:
Acetyl Group Reactivity
-
Nucleophilic Substitution : The acetyl carbonyl can undergo condensation with amines or hydrazines to form Schiff bases or hydrazones .
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Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the acetyl group to ethanol, modifying lipophilicity .
Pyridinyl Group Modifications
-
Electrophilic Aromatic Substitution : Nitration or halogenation at the pyridine ring’s meta-position enhances antimicrobial activity .
-
Coordination Chemistry : The pyridinyl nitrogen acts as a ligand for transition metals (e.g., Cu²⁺, Fe³⁺), forming bioactive complexes .
Cyclodehydration Pathway
-
Protonation : Acetic anhydride protonates the hydrazone nitrogen.
-
Cyclization : Intramolecular attack by the adjacent NH group forms the oxadiazoline ring.
-
Dehydration : Elimination of water yields the final product .
Oxidative Cyclization with T3P
-
T3P activates the acylhydrazide, enabling coupling with isocyanates to form 2-amino-1,3,4-oxadiazoles .
-
Mechanism:
Key Spectral Data
Stability and Degradation
-
Hydrolytic Stability : Resistant to acidic hydrolysis (pH 2–6) but degrades in alkaline conditions (pH >10) via ring-opening .
-
Thermal Stability : Decomposes at >250°C, forming CO₂ and pyridinyl fragments .
Comparative Reactivity of Analogues
| Substituent Position | Reactivity with POCl₃ | Bioactivity (MIC, µg/mL) |
|---|---|---|
| 2-Methyl, 5-Pyridinyl | Faster cyclization (1–2 hrs) | 31.25–62.5 |
| 2-Chloro, 5-Phenyl | Slower cyclization (3–4 hrs) | 16–32 |
Scientific Research Applications
Unfortunately, the search results do not provide information specifically on the applications of "1,3,4-Oxadiazole, 3-acetyl-2,3-dihydro-2,2-dimethyl-5-(3-pyridinyl)-" . The search results describe the applications of 1,3,4-oxadiazole derivatives in general.
General Applications of 1,3,4-Oxadiazole Derivatives
1,3,4-Oxadiazole derivatives have a variety of biological activities, including anti-inflammatory, analgesic, antimicrobial, anticonvulsant, anti-proliferative, anti-mycobacterial, anti-protozoal, anti-diabetic, anticancer, and pesticidal properties . Due to these diverse properties, 1,3,4-oxadiazoles are studied in drug discovery programs, acting as essential parts of pharmacophores to contribute to ligand binding . They can also act as aromatic linkers to place substituents appropriately and modulate molecular properties .
Some specific applications of 1,3,4-oxadiazole derivatives mentioned in the search results include:
- Antifungal Agents A series of 21 1,3,4-oxadiazoline derivatives were synthesized and tested for in vitro antifungal activity against Candida strains. Some compounds inhibited growth by 50-90%, with a minimum inhibitory concentration (MIC) in the range of 64-512 µg mL-1 .
- Anticancer Activity Several studies have explored the anticancer activity of 1,3,4-oxadiazole derivatives . Some 1,3,4-oxadiazole-linked triazole/isoxazole derivatives have shown potent anticancer activity against human cancer cells, inhibiting tubulin polymerization . Other derivatives containing pyridine and acylhydrazone moieties exhibited broad-spectrum anticancer activity . Some have been reported as anticancer agents by inhibiting HDAC .
- Monoamine Oxidase Inhibitors 3-Acetyl-2,5-diaryl-2,3-dihydro-1,3,4-oxadiazoles have been designed, synthesized, and tested as inhibitors against human monoamine oxidase (MAO) .
- Antibacterial Activity Among 1,3,4-oxadiazole derivatives, 3-acetyl-1,3,4-oxadiazolines showed higher antibacterial activity .
- Antitumor Agents Fructose-based 3-acetyl-2,3-dihydro-1,3,4-oxadiazole is a novel antitumor agent that reduces the production and secretion of vascular endothelial growth factor (VEGF), suppressing the formation of new blood vessels and blocking tumor angiogenesis, growth, and metastasis in vivo .
Mechanism of Action
The mechanism of action of 1,3,4-oxadiazole derivatives varies depending on their specific application. In antimicrobial applications, these compounds disrupt bacterial cell walls and inhibit essential enzymes, leading to cell death . In antileishmanial applications, they interfere with the parasite’s metabolic pathways, reducing its viability .
Comparison with Similar Compounds
Substituent-Driven Activity Variations
Compound A ’s 3-pyridinyl group distinguishes it from analogues with alternative aromatic or heteroaromatic substituents. For example:
- 1,3,4-Oxadiazole Thioethers () : These compounds replace the pyridinyl group with trifluoromethylpyrazole moieties (e.g., compound 5g ). The trifluoromethyl group enhances lipophilicity and electron-withdrawing effects, leading to potent fungicidal activity (>50% inhibition against Sclerotinia sclerotiorum and Rhizoctonia solani at 50 µg/mL) . In contrast, Compound A ’s pyridinyl group may favor interactions with nicotinic receptors or enzymes in distinct pathways.
- Oxadiazole Herbicides () : Commercial herbicides like oxadiazon and oxadiargyl feature dichlorophenyl and tert-butyl groups. These substituents confer broad-spectrum herbicidal activity, whereas Compound A ’s acetyl and dimethyl groups likely limit its herbicidal efficacy but may enhance stability or bioavailability .
Heterocyclic Isomerism
The 1,3,4-oxadiazole scaffold in Compound A differs from 1,2,4-oxadiazoles (e.g., 2-[3-(3-pyridinyl)-1,2,4-oxadiazol-5-yl]-acetic acid, ). The positional isomerism alters electronic distribution and hydrogen-bonding capacity. For instance, 1,2,4-oxadiazoles with acetic acid substituents () exhibit higher solubility in polar solvents compared to Compound A ’s acetyl group, which may reduce aqueous solubility but improve membrane permeability .
Binding Mechanisms
Molecular docking studies of 1,3,4-oxadiazole thioethers (e.g., 5g , ) reveal that carbonyl groups form critical hydrogen bonds with succinate dehydrogenase (SDH), a key fungicidal target. Compound A ’s acetyl group may similarly interact with SDH, but its pyridinyl group could engage in π-π stacking or coordinate metal ions in active sites .
Biological Activity
1,3,4-Oxadiazoles are a class of heterocyclic compounds known for their diverse biological activities. The specific compound 1,3,4-Oxadiazole, 3-acetyl-2,3-dihydro-2,2-dimethyl-5-(3-pyridinyl)- has garnered attention due to its potential therapeutic applications. This article reviews its biological activity based on recent studies, focusing on antimicrobial properties, cytotoxicity, and other pharmacological effects.
Chemical Structure
The compound's structure can be represented as follows:
Synthesis
The synthesis of this oxadiazole derivative typically involves the cyclization of N-acylhydrazones with acetic anhydride. This method yields various derivatives that can be evaluated for biological activity. For instance, a study synthesized a series of 21 derivatives and confirmed their structures using techniques such as FTIR and NMR spectroscopy .
Antimicrobial Activity
- Bactericidal Effects : The compound exhibits significant bactericidal activity against several strains of bacteria. Notably, it has shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus. In a study, the compound demonstrated a strong bactericidal effect with minimal inhibitory concentrations (MIC) ranging from 64 to 512 µg/mL against various strains .
- Fungal Activity : The compound also displayed antifungal properties against Candida species. In vitro tests indicated that some derivatives inhibited fungal growth by 50-90%, highlighting their potential as antifungal agents .
| Microorganism | Activity | MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | Bactericidal | 64 - 512 |
| Candida albicans | Antifungal | 128 - 256 |
| Candida krusei | Antifungal | 256 - 512 |
Cytotoxicity Studies
Cytotoxicity assessments have shown that while some derivatives exhibit cytotoxic effects on cancer cell lines (e.g., L929 cells), others promote cell viability. For example, one derivative increased viability significantly at lower concentrations while maintaining low toxicity levels .
| Compound | Concentration (µM) | Cell Viability (%) |
|---|---|---|
| Compound A | 12 | >100 |
| Compound B | 50 | >100 |
| Compound C | 100 | <50 |
Case Studies
Several studies have focused on the biological potential of oxadiazole derivatives:
- Antimicrobial Screening : A comprehensive evaluation of various oxadiazole derivatives revealed that those with acetyl groups exhibited enhanced antimicrobial activity compared to their non-acetylated counterparts. Notably, compounds containing pyridine moieties showed superior efficacy against resistant strains of Staphylococcus aureus and Candida species .
- Neurotoxicity Assessment : Research involving neurotoxicity tests indicated that certain oxadiazole derivatives had lower neurotoxic effects compared to traditional anticonvulsants like phenytoin. This suggests potential for therapeutic applications in neurological disorders .
Q & A
Q. How can structure-activity relationship (SAR) studies be designed to evaluate modifications to the pyridinyl or acetyl groups?
- Methodological Answer :
- Analog Synthesis : Prepare derivatives with substituted pyridines (e.g., 4-pyridinyl) or modified acetyl groups (e.g., propionyl) .
- Biological Testing : Screen analogs for activity (e.g., IC₅₀ in cancer cell lines) and correlate with substituent properties (Hammett constants, π values) .
- Computational Analysis : Overlay docking poses to identify critical interactions (e.g., hydrogen bonds with acetyl oxygen) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
